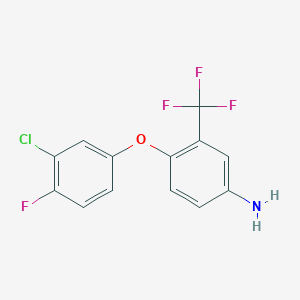

4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with a variety of applications in scientific research. This compound is often used in organic synthesis, as a starting material for the production of other organic compounds, and as a reagent in various biochemical and physiological experiments.

Applications De Recherche Scientifique

The incorporation of a hydroxy group at the para position of N-arylamides, using phenyliodine(III) bis(trifluoroacetate) (PIFA), demonstrates a method for functionalizing anilides. This process is influenced by the nature of the acyl and phenyl groups, leading to the formation of acetyldiarylamines or phenols through selective group transfer and hydrolysis (Itoh et al., 2002).

Trifluoroacetylation of Anilines

A novel and selective catalytic process for the trifluoroacetylation of anilines, utilizing ethyl trifluoroacetate and 4-dimethylaminopyridine, has been developed. This method extends to anilines with various functional groups, achieving high yields under optimized conditions (Prashad et al., 2000).

Quinolinone Synthesis

A "watering protocol" enhances the condensation of anilines with Et 4,4,4-trifluoroacetoacetate, favoring the formation of 4,4,4-trifluoro-3-oxobutaneanilides, precursors to 4-(trifluoromethyl)-2-quinolinones. This method minimizes side reactions and yields valuable intermediates for further chemical transformations (Marull et al., 2004).

Material Science and Polymer Chemistry

Electro-Optic Polymers

The Ullmann coupling of 4-iodophenol with 4-nitrophenylazo aniline, followed by deprotection, yields novel azo bisphenols. These bisphenols, when co-condensed with phosgene and 9,9′-bis(4-hydroxyphenyl)fluorene, form high molecular weight polycarbonates with significant thermal stability and electro-optic properties, demonstrating potential for high-temperature electro-optic applications (Suresh et al., 2003).

Environmental Applications

Catalytic Oxidation for Pollution Removal

Fe(3)O(4) magnetic nanoparticles (MNPs) show efficacy in removing phenol and aniline from aqueous solutions through catalytic oxidation with H(2)O(2). This method offers advantages in terms of reusability, stability, and efficiency in degrading various phenolic and aniline compounds, presenting a promising approach for water purification and environmental remediation (Zhang et al., 2009).

Propriétés

IUPAC Name |

4-(4-ethylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-2-10-3-6-12(7-4-10)20-14-8-5-11(19)9-13(14)15(16,17)18/h3-9H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZFHTFJZBULTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)

![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)